3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione
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Overview
Description
3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione is a complex organic compound that features a boronate ester group attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione typically involves the following steps:
Formation of the Boronate Ester Group: The tetramethyl-1,3,2-dioxaborolane group is introduced to the phenyl ring through a palladium-catalyzed borylation reaction. This reaction often uses bis(pinacolato)diboron as the boron source and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) under inert conditions.
Attachment to the Imidazolidine-2,4-dione Moiety: The boronate ester-functionalized phenyl ring is then coupled with an imidazolidine-2,4-dione derivative through a nucleophilic substitution reaction. This step may require the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or reduced imidazolidine derivatives.
Substitution: Halogenated phenyl derivatives or other substituted phenyl compounds.
Scientific Research Applications
3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The imidazolidine-2,4-dione moiety may also interact with specific binding sites, modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boronate ester functionality but lacks the imidazolidine-2,4-dione moiety.
Imidazolidine-2,4-dione Derivatives: Compounds with similar core structure but different substituents on the phenyl ring.
Boronate Ester-Functionalized Compounds: Various compounds with boronate ester groups attached to different aromatic or aliphatic backbones.
Uniqueness
3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione is unique due to the combination of the boronate ester group and the imidazolidine-2,4-dione moiety
Properties
IUPAC Name |
3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)12-7-5-6-11(8-12)10-19-13(20)9-18-14(19)21/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEQAXONQYALQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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